5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both oxazole and carboxylic acid functional groups The presence of the 2,6-dichlorophenyl group adds to its chemical uniqueness and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization in the presence of a base to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to scale up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can lead to partially or fully reduced oxazole rings.
Scientific Research Applications
5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and dichlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
- 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
- 5-(2,6-dichlorophenyl)-1,2-thiazole-3-carboxylic acid
Uniqueness
5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxazole and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1188024-06-7 |
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Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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